molecular formula C15H10ClO4- B12364665 [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester

Cat. No.: B12364665
M. Wt: 289.69 g/mol
InChI Key: VZNJWEPVHKLJCE-UHFFFAOYSA-M
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Description

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester is a biphenyl-based compound featuring two carboxylic acid groups at the 3- and 4'-positions, with a chlorine substituent at the 3'-position and a methyl ester group at the 3-position. This structure combines aromatic rigidity with polar functional groups, making it a versatile intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C15H10ClO4-

Molecular Weight

289.69 g/mol

IUPAC Name

2-chloro-4-(3-methoxycarbonylphenyl)benzoate

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18)/p-1

InChI Key

VZNJWEPVHKLJCE-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Conditions

  • Aryl Halide Component : Methyl 4'-bromobenzoate serves as the electrophilic partner, introducing the 3-methyl ester group.
  • Boronic Acid Component : 3-Chlorophenylboronic acid provides the 3'-chloro substituent.
  • Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.
  • Base : K₂CO₃ or Na₂CO₃ in a mixed solvent system (e.g., THF/H₂O or DME/H₂O) at 80–100°C.

Example Protocol :

  • Combine methyl 4'-bromobenzoate (1.0 equiv), 3-chlorophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (3.0 equiv) in THF/H₂O (4:1).
  • Heat at 85°C for 12–24 h under nitrogen.
  • Extract with EtOAc, dry over MgSO₄, and purify via silica chromatography.
    Yield : 70–85%.

Challenges and Optimization

  • Competing Homocoupling : Minimized by using degassed solvents and strict anaerobic conditions.
  • Steric Hindrance : Electron-withdrawing groups (e.g., esters) slow coupling; elevated temperatures improve kinetics.

Esterification Strategies for Methyl Ester Formation

Esterification of carboxylic acids is critical for introducing the 3-methyl ester group. Two principal methods are employed:

BF₃/MeOH-Mediated Esterification

  • Conditions : 14% BF₃ in methanol at room temperature for 30 min.
  • Scope : Effective for free carboxylic acids without isomerizing conjugated dienes/trienes.
    Procedure :
  • Dissolve [1,1'-biphenyl]-3,4'-dicarboxylic acid (1.0 equiv) in 14% BF₃/MeOH.
  • Stir at 25°C for 30 min, then quench with saturated NaHCO₃.
  • Extract with hexane and purify via TLC.
    Yield : >90%.

Diazomethane Methylation

  • Conditions : React carboxylic acid with excess CH₂N₂ in Et₂O/MeOH at 0°C.
  • Limitations : Diazomethane’s toxicity necessitates careful handling; unsuitable for acid-sensitive substrates.

Chlorination at the 3'-Position

Introducing the chloro substituent requires regioselective methods:

Electrophilic Aromatic Substitution

  • Reagents : Cl₂ gas with FeCl₃ or AlCl₃ in DCM at 0–25°C.
  • Directing Effects : The biphenyl’s electron-rich meta-position facilitates chlorination.
    Example :
  • Dissolve biphenyl intermediate (1.0 equiv) in DCM with FeCl₃ (1.1 equiv).
  • Bubble Cl₂ gas for 1 h, then stir for 4 h.
  • Quench with H₂O, extract, and purify.
    Yield : 60–75%.

Directed Ortho-Metalation (DoM)

  • Substrate : Biphenyl with a directing group (e.g., ester or amide).
  • Protocol :
    • Treat substrate with LDA at –78°C, then add ClSiMe₃.
    • Hydrolyze with H₂O to yield chloroarene.

      Yield : 50–65%.

Stepwise Synthesis and Functional Group Interconversion

For complex substitution patterns, a stepwise approach is optimal:

Sequential Coupling and Oxidation

  • Couple methyl 3-bromobenzoate with 4'-chlorophenylboronic acid via Suzuki-Miyaura.
  • Oxidize a methyl or hydroxymethyl group at the 4'-position to carboxylic acid using KMnO₄ or CrO₃.

Hydrolysis-Esterification Tandem Reactions

  • Hydrolyze a nitrile or amide to carboxylic acid using NaOH/H₂O.
  • Esterify with BF₃/MeOH or CH₂N₂.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Suzuki Coupling 70–85 High regioselectivity, mild conditions Requires palladium catalyst
BF₃/MeOH Esterification >90 Rapid, no isomerization Limited to free carboxylic acids
Electrophilic Chlorination 60–75 Cost-effective Requires strict temperature control
DoM Chlorination 50–65 Precise meta-directing Low yields, sensitive substrates

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (ethanol, water).

    Esterification: Alcohols, acid catalysts (sulfuric acid), solvent (methanol, ethanol).

    Reduction: Reducing agents (lithium aluminum hydride), solvent (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted benzoic acid derivatives.

    Esterification: Ester derivatives of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid.

    Reduction: Alcohol derivatives of the compound.

Scientific Research Applications

2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogs
Compound Name Substituents Key Differences Applications/Properties References
[1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester Methyl esters at 2,4' positions Substituent positions alter steric and electronic profiles Analyzed via HPLC; higher logP (3.17)
3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid Fluorine at 3',4 positions Electron-withdrawing F vs. Cl; impacts acidity and coordination Potential MOF linker precursor
3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid Cl, CF₃ at 3',4',5 positions Increased hydrophobicity (CF₃ group) Pharmaceutical intermediate
2,2′-Diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid NH₂ groups at 2,2' positions Amino groups enable Schiff base formation Metal-organic framework (MOF) synthesis

Key Insights :

  • Substituent Position : The 3,4'-dicarboxylic acid configuration in the target compound contrasts with 4,4'- or 2,4'-substituted analogs, affecting symmetry and coordination behavior in MOFs .
  • Halogen Effects : Chlorine’s moderate electron-withdrawing nature (compared to fluorine) may enhance stability in biological environments or alter ligand-metal interactions .
Functional Group Variations
  • Ester vs. Free Acid : The methyl ester in the target compound improves solubility compared to free carboxylic acids (e.g., [1,1'-biphenyl]-3,4'-dicarboxylic acid), which are typically used as deprotonated linkers in MOFs .
  • Chloro vs. Methoxy : Replacing chlorine with methoxy (e.g., 4,4'-dimethoxydiphenyl derivatives) increases electron-donating capacity, affecting photophysical properties .
Physical and Chemical Properties
  • LogP Comparison : The dimethyl ester analog ([1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester) has a logP of 3.17, indicating moderate lipophilicity. The target compound’s chlorine substituent may further increase logP, enhancing membrane permeability .
  • Thermal Stability: Chlorine substitution generally improves thermal stability compared to non-halogenated analogs, as seen in PCB derivatives .

Biological Activity

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3'-chloro-, 3-methyl ester (CAS No. 92152-01-7) is an organic compound belonging to the biphenyl family. Its structure features a biphenyl backbone substituted with a chlorine atom and a methyl ester at specific positions. This unique arrangement of functional groups grants the compound distinct chemical properties, making it valuable in various scientific and industrial applications.

  • Molecular Formula : C14H10ClO4
  • Molecular Weight : 278.68 g/mol
  • Boiling Point : Not available
  • Synthesis : The compound can be synthesized through methods such as the Suzuki–Miyaura cross-coupling reaction, involving halogenated biphenyl derivatives and boronic acids in the presence of palladium catalysts.

Biological Activity Overview

The biological activity of this compound has been explored primarily through interaction studies focusing on its reactivity with enzymes and receptors within biological systems. These studies aim to elucidate mechanisms of action and inform potential therapeutic uses.

Antioxidant Activity

Research indicates that biphenyl derivatives exhibit antioxidant properties. For example, studies have demonstrated that various biphenyl compounds can scavenge free radicals in vitro. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundDPPH IC50 (μg/mL)ABTS IC50 (μg/mL)
This compoundTBDTBD
Ascorbic Acid (Control)4.92 ± 0.32TBD

Study on Enzyme Interactions

A study published in Nature explored the interactions of biphenyl derivatives with specific enzymes involved in metabolic pathways. The findings suggested that these compounds could potentially modulate enzyme activity, leading to applications in drug development for metabolic disorders.

Potential Therapeutic Uses

Research has indicated that compounds structurally related to [1,1'-Biphenyl]-3,4'-dicarboxylic acid may have potential applications in treating conditions like cancer and inflammation due to their ability to inhibit specific biological pathways.

Comparative Analysis with Related Compounds

The biological activity of [1,1'-Biphenyl]-3,4'-dicarboxylic acid can be contrasted with similar compounds to assess its unique properties:

Compound NameStructureUnique Features
3-Chloro-4-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acidStructureDifferent reactivity due to varied substitution
3-Bromo-3’-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acidStructureMay exhibit different biological activities due to bromine's larger atomic size
3-Chloro-3’-methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acidStructureAlters steric hindrance affecting reactivity

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